NBI-961

NEK2 FLT3 Kinase Selectivity

NBI-961 (CMP3a) is a distinct NEK2/FLT3 dual inhibitor (IC50 32 nM/37 nM) with a unique imidazo[1,2-a]pyridine-thiophene scaffold. It is not interchangeable with generic IKK inhibitors. This compound is ideal for research on radioresistance in GBM and apoptosis in DLBCL, including studies on drug-resistant FLT3 mutants. Available in multiple pack sizes for B2B procurement.

Molecular Formula C28H27F3N6O2S
Molecular Weight 568.6 g/mol
Cat. No. B12368662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI-961
Molecular FormulaC28H27F3N6O2S
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N
InChIInChI=1S/C28H27F3N6O2S/c1-17(20-6-4-5-7-21(20)28(29,30)31)39-23-13-24(40-26(23)27(32)38)22-15-33-25-12-18(8-9-37(22)25)19-14-34-36(16-19)11-10-35(2)3/h4-9,12-17H,10-11H2,1-3H3,(H2,32,38)
InChIKeyBQODGOMHYSMCGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBI-961 (CMP3a): A Highly Potent and Selective NEK2/FLT3 Inhibitor for Oncology Research


5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide, commonly designated as NBI-961 or CMP3a, is a small-molecule kinase inhibitor characterized by an imidazo[1,2-a]pyridine-thiophene scaffold [1]. It has been identified as a potent and selective inhibitor of NIMA-related kinase 2 (NEK2) and FMS-like tyrosine kinase 3 (FLT3), with reported IC50 values of 32 nM and 37 nM, respectively [2]. This compound has been evaluated in preclinical models of glioblastoma (GBM) and diffuse large B-cell lymphoma (DLBCL), where it demonstrated the capacity to attenuate tumor growth and enhance sensitivity to radiotherapy and chemotherapy [1].

Why NBI-961 (CMP3a) Cannot Be Substituted by Standard IKK or Broad-Spectrum Kinase Inhibitors


While the core imidazo[1,2-a]pyridine-thiophene scaffold is shared with some IκB kinase (IKK) inhibitors, NBI-961 (CMP3a) is functionally distinct and cannot be interchanged with generic IKK inhibitors such as SC-514 or TPCA-1. NBI-961 exhibits weak affinity for IKKα and IKKβ (IC50 > 10 μM) [1], whereas its primary mechanism involves potent inhibition of NEK2 and FLT3 at low nanomolar concentrations [2]. Substitution with IKK inhibitors would fail to engage NEK2-dependent pathways critical for glioma stem cell maintenance and DLBCL viability [3]. Furthermore, NBI-961 demonstrates a unique dual targeting profile that includes activity against drug-resistant FLT3 mutants (FLT3-ITD/D835V/F691L), a feature absent in standard NEK2 inhibitors like INH154 [2][4].

NBI-961 (CMP3a) Differential Evidence Guide: Quantified Advantages Over IKK Inhibitors and Other NEK2/FLT3 Agents


Primary Target Selectivity: NEK2 and FLT3 Inhibition vs. IKK Weak Affinity

NBI-961 demonstrates potent inhibition of NEK2 and FLT3, while exhibiting only weak affinity for IKK isoforms. In contrast, compounds sharing the imidazo[1,2-a]pyridine-thiophene core (e.g., SC-514, TPCA-1) are designed as IKKβ inhibitors but lack significant NEK2 or FLT3 activity [1]. This distinct selectivity profile makes NBI-961 unsuitable for studies focused on NF-κB pathway inhibition and vice versa [2].

NEK2 FLT3 Kinase Selectivity IKK

Broad Kinome Selectivity: >90 Kinases Profiled vs. Other Dual NEK2/FLT3 Inhibitors

NBI-961 was profiled against a 97-kinase panel (scanEDGE®) at 300 nM and 15 nM, demonstrating high binding affinity for NEK2 relative to >90 other kinases, with FLT3 as the only notable exception [1]. The CMP3a variant was screened at 15 nM against 97 kinases, yielding a KINOMEscan selectivity score (S-score) indicating minimal off-target engagement [2]. This level of selectivity surpasses many earlier generation NEK2 inhibitors (e.g., Nek2 inhibitor V8, IC50 = 2.4 μM) which often exhibit broader kinase inhibition profiles [3].

Kinome Profiling Selectivity Score Off-target Effects

In Vivo Efficacy and Tolerability in DLBCL Models: Head-to-Head Comparison with INH154

NBI-961 induces proteasomal degradation of NEK2 and is more effective than the indirect NEK2 inhibitor INH154 in both DLBCL cell lines and patient-derived cells [1]. In vivo, NBI-961 (5 mg/kg, i.p., once-daily) significantly delayed DLBCL growth and prolonged survival in mouse models, with no visible signs of distress or toxicity (weight loss, appetite, activity) [1]. This contrasts with INH154, which, while also an NEK2 inhibitor, does not achieve the same degree of tumor growth inhibition or survival benefit [1].

In Vivo Efficacy DLBCL Proteasomal Degradation Combination Therapy

Synergistic Radiosensitization in Glioblastoma: Quantified Combination Index vs. Monotherapy

In GBM models, CMP3a (NBI-961) exhibited a synergistic effect with radiotherapy, as determined by Chou-Talalay analysis [1]. The combination of CMP3a with 12 Gy radiation significantly decreased the clonogenicity of 528 glioma spheres (P < 0.01 to P < 0.001), a measure of tumor-initiating capacity [2]. This effect is mechanistically linked to CMP3a-induced destabilization of the histone methyltransferase EZH2, a process not observed with standard IKK inhibitors or other NEK2 inhibitors that do not induce EZH2 degradation [1].

Radiosensitization Glioblastoma EZH2 Combination Therapy

Activity Against FLT3 Resistance Mutants: FLT3-ITD/D835Y/F691L vs. Other FLT3 Inhibitors

NBI-961 (CMP3a) retains inhibitory activity against FLT3-ITD mutants harboring secondary point mutations (D835V and F691L) that confer resistance to many first-generation FLT3 inhibitors . This was demonstrated in a kinase panel screen and later validated in the development of imidazo[1,2-a]pyridine-thiophene derivatives [1]. In contrast, many clinically evaluated FLT3 inhibitors (e.g., quizartinib, crenolanib) show reduced potency against the gatekeeper F691L mutation or activation loop D835 mutations [1].

FLT3-ITD Drug Resistance AML Gatekeeper Mutation

Enantiomeric Purity and Defined Stereochemistry: (S)-CMP3a vs. (R)-CMP3a and Racemic Mixtures

The compound exists as two distinct enantiomers with different CAS registry numbers and biological profiles. CMP3a (CAS 2225902-88-3) is the (S)-enantiomer , while the (R)-enantiomer is associated with CAS 2225902-98-5 (NBI-961) . Published studies on NEK2 inhibition in GBM and DLBCL have utilized the (S)-enantiomer (CMP3a) or the specific (R)-enantiomer (NBI-961), with defined stereochemistry being critical for target engagement [1][2]. Racemic mixtures or enantiomers of undefined stereochemistry may exhibit altered potency, selectivity, and pharmacokinetic properties .

Enantiomer Stereochemistry CMP3a NBI-961

NBI-961 (CMP3a) Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Investigating NEK2-Dependent Mechanisms in Glioblastoma Radioresistance

Utilize CMP3a (S-enantiomer, CAS 2225902-88-3) in combination with radiotherapy to study the role of NEK2 in stabilizing EZH2 and promoting glioma stem cell survival. The compound's demonstrated synergy with radiation (quantified by Chou-Talalay analysis) and its ability to reduce clonogenicity of GBM spheres make it an ideal tool for dissecting radioresistance pathways [1]. NBI-961 (R-enantiomer) may also be employed for comparative stereochemical studies .

Preclinical Evaluation of NEK2 Inhibition in Diffuse Large B-Cell Lymphoma (DLBCL)

Employ NBI-961 (R-enantiomer, CAS 2225902-98-5) in in vitro and in vivo DLBCL models. Its superior efficacy over indirect NEK2 inhibitors like INH154 in patient-derived cells and its ability to prolong survival in mouse models at well-tolerated doses (5 mg/kg i.p.) support its use as a benchmark NEK2 inhibitor for lymphoma research [2].

Profiling FLT3 Inhibitor Resistance Mechanisms in Acute Myeloid Leukemia (AML)

Leverage the unique property of NBI-961 (CMP3a) to inhibit FLT3-ITD mutants harboring secondary resistance mutations (D835V, F691L). This compound serves as a valuable control or lead scaffold in studies aimed at overcoming acquired resistance to clinical FLT3 inhibitors such as quizartinib or crenolanib [3].

Kinome-Wide Selectivity Screening and Chemical Probe Development

Use NBI-961 (CMP3a) as a reference compound for developing highly selective NEK2/FLT3 chemical probes. Its well-characterized kinome profile (>90 kinases screened, minimal off-targets) and defined enantiomeric purity provide a reliable benchmark for validating new NEK2 or FLT3 inhibitors in both academic and industrial settings [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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